Biotin-4-luorescein
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Overview
Description
Biotin-4-Fluorescein is a molecular probe widely used in biochemical assays. It is a conjugate of biotin and fluorescein, combining the high-affinity binding properties of biotin with the fluorescent properties of fluorescein. This compound is particularly useful for detecting and quantifying biotin-binding sites, such as avidin and streptavidin, through fluorescence quenching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-4-Fluorescein typically involves the conjugation of biotin to fluorescein through a spacer arm. The process begins with the activation of biotin, followed by its reaction with fluorescein isothiocyanate (FITC) under mild conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Biotin-4-Fluorescein follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically purified using high-performance liquid chromatography (HPLC) and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-4-Fluorescein primarily undergoes binding reactions with biotin-binding proteins such as avidin and streptavidin. These interactions result in fluorescence quenching, which is a key feature utilized in various assays .
Common Reagents and Conditions
Reagents: Biotin, fluorescein isothiocyanate (FITC), DMSO, DMF.
Conditions: Room temperature, organic solvents, mild reaction conditions.
Major Products Formed
The major product formed from the reaction of biotin and fluorescein is Biotin-4-Fluorescein itself. This compound is characterized by its strong fluorescence and high affinity for biotin-binding proteins .
Scientific Research Applications
Biotin-4-Fluorescein has a wide range of applications in scientific research:
Mechanism of Action
Biotin-4-Fluorescein exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This binding results in fluorescence quenching, which can be measured to quantify the concentration of biotin-binding sites. The molecular targets of Biotin-4-Fluorescein are primarily avidin and streptavidin, and the pathway involves the formation of a strong biotin-avidin complex .
Comparison with Similar Compounds
Similar Compounds
Biotin-rhodamine 110: An alternative to Biotin-4-Fluorescein, used for similar applications but with different spectral properties.
Fluorescein Biotin: Another biotin-fluorescein conjugate used for detecting biotin-binding sites.
Uniqueness
Biotin-4-Fluorescein is unique due to its strong fluorescence and high affinity for biotin-binding proteins. Its ability to undergo fluorescence quenching upon binding makes it particularly useful for quantitative assays .
Biological Activity
Biotin-4-fluorescein (B4F) is a biotin derivative that has gained attention in biochemical research due to its unique properties as a fluorescent probe. It is primarily utilized in assays to study the binding interactions of biotin with avidin and streptavidin, which are proteins known for their strong affinity for biotin. This article explores the biological activity of B4F, its applications in various assays, and relevant research findings.
B4F operates on the principle of fluorescence quenching, where the binding of biotin to avidin or streptavidin results in a change in fluorescence intensity. This change can be quantitatively measured to determine the concentration of biotin or the binding capacity of the protein. The fluorescence quenching occurs when B4F binds to the protein, leading to a decrease in emitted light, which can be reversed upon saturation of binding sites.
Applications in Assays
- Fluorescence Assays : B4F is widely used in homogeneous fluorescence assays to measure biotin levels in various samples. For instance, a study demonstrated that mixing B4F with avidin allows for the quantification of biotin concentrations as low as 0.5 pmol in complex matrices like multivitamin tablets .
- Standardization of Avidin Solutions : The compound serves as a standard for titrating avidin concentrations, where the fluorescence intensity correlates directly with the amount of functional avidin present .
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 600.67 g/mol |
Fluorescence Emission Peak | 520 nm |
Binding Affinity (Kd) | 0.5 nM (approx.) |
Detection Limit | 0.5 pmol |
Study 1: Quantification of Biotin in Food Supplements
In a study published in Analytical Chemistry, researchers utilized B4F to measure biotin levels in multivitamin tablets. They established a competitive assay format where varying concentrations of avidin and B4F were mixed with diluted egg white samples. The results indicated that B4F could accurately quantify biotin levels even in complex food matrices, demonstrating its utility for nutritional analysis .
Study 2: Binding Characteristics with Engineered Avidins
Research published in Proceedings of the National Academy of Sciences explored the binding characteristics of engineered streptavidins with B4F. The study found that modified streptavidins exhibited unexpectedly tight binding to B4F, which was reversible. This finding is significant for developing biosensors and diagnostic tools that require precise control over biotin-protein interactions .
Research Findings
- Fluorescence Quenching Dynamics : The extent of fluorescence quenching is directly proportional to the concentration of avidin present, allowing for real-time monitoring of binding events .
- Assay Sensitivity : The sensitivity of B4F-based assays makes it suitable for applications in clinical diagnostics and environmental monitoring where low concentrations of biotin are critical .
- Stability and Versatility : B4F shows high stability under various experimental conditions, making it versatile for different assay formats and conditions.
Properties
Molecular Formula |
C33H32N4O8S |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
3',6'-dihydroxy-3-oxo-N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43) |
InChI Key |
AIDMEYLMNJVABB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 |
Origin of Product |
United States |
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